3,5-Bis(trifluoromethyl)phenyl diphenylphosphine oxide
Overview
Description
3,5-Bis(trifluoromethyl)phenyl diphenylphosphine oxide is a compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a phosphine oxide group attached to a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)phenyl diphenylphosphine oxide typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl lithium with diphenylphosphine oxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures, around -78°C, to ensure the formation of the desired product. After the reaction is complete, the product is purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethyl)phenyl diphenylphosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases, such as sodium hydride, and suitable electrophiles.
Major Products Formed
Oxidation: The major product is a higher oxidation state phosphine oxide.
Reduction: The major product is the corresponding phosphine.
Substitution: The major products depend on the electrophile used in the reaction.
Scientific Research Applications
3,5-Bis(trifluoromethyl)phenyl diphenylphosphine oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in various catalytic reactions, such as cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Stille reactions).
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as flame-retardant polymers and high-performance coatings.
Mechanism of Action
The mechanism of action of 3,5-Bis(trifluoromethyl)phenyl diphenylphosphine oxide involves its ability to act as a ligand and form complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The trifluoromethyl groups enhance the electron-withdrawing properties of the compound, making it a more effective ligand in certain catalytic processes.
Comparison with Similar Compounds
Similar Compounds
- Tris(3,5-bis(trifluoromethyl)phenyl)phosphine
- Bis(3,5-di(trifluoromethyl)phenyl)phosphine
- Diphenylphosphine oxide
Uniqueness
3,5-Bis(trifluoromethyl)phenyl diphenylphosphine oxide is unique due to the presence of both trifluoromethyl groups and a phosphine oxide group. This combination imparts distinct electronic and steric properties, making it a valuable ligand in catalytic reactions. Compared to similar compounds, it offers enhanced stability and reactivity, particularly in oxidative and reductive transformations.
Properties
IUPAC Name |
1-diphenylphosphoryl-3,5-bis(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F6OP/c21-19(22,23)14-11-15(20(24,25)26)13-18(12-14)28(27,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLUAZWXLAKWNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F6OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464602 | |
Record name | [3,5-Bis(trifluoromethyl)phenyl](oxo)diphenyl-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299176-62-8 | |
Record name | Phosphine oxide, [3,5-bis(trifluoromethyl)phenyl]diphenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=299176-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3,5-Bis(trifluoromethyl)phenyl](oxo)diphenyl-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.